molecular formula C7H10ClNO3S B13495256 1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide

1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide

Cat. No.: B13495256
M. Wt: 223.68 g/mol
InChI Key: XRGICJPGXLMLTD-UHFFFAOYSA-N
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Description

1-Chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a chloro group, a methyl group, and a furan-3-ylmethyl substituent on the sulfonamide nitrogen. Its molecular formula is C₈H₁₁ClN₂O₃S, with an estimated molecular weight of ~250–260 g/mol (based on analogs in –15). This compound is synthetically accessible via reactions between methanesulfonyl chloride and N-methyl-N-(furan-3-ylmethyl)amine, followed by chlorination steps .

Properties

Molecular Formula

C7H10ClNO3S

Molecular Weight

223.68 g/mol

IUPAC Name

1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C7H10ClNO3S/c1-9(13(10,11)6-8)4-7-2-3-12-5-7/h2-3,5H,4,6H2,1H3

InChI Key

XRGICJPGXLMLTD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=COC=C1)S(=O)(=O)CCl

Origin of Product

United States

Biological Activity

1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈ClN₃O₃S
  • Molecular Weight : 251.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes.

  • Anti-inflammatory Activity :
    • Studies have shown that compounds containing furan moieties exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins .
    • The modulation of signaling pathways like MAPK (Mitogen-Activated Protein Kinase) and PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) plays a crucial role in the anti-inflammatory effects observed with furan derivatives .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
    • In vitro studies indicate that the compound can inhibit the growth of various pathogens, including antibiotic-resistant strains .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
Anti-inflammatoryRAW 264.7 macrophagesInhibition of NO production
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliSynergistic effect with antibiotics

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study investigated the anti-inflammatory effects of various furan derivatives, including this compound. The results indicated a significant reduction in the levels of inflammatory markers in LPS-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Case Study on Antimicrobial Efficacy :
    In another study, the antimicrobial efficacy of this compound was evaluated against multiple bacterial strains. The findings revealed that it effectively inhibited the growth of resistant strains when used in combination with conventional antibiotics, highlighting its potential as an adjunct therapy in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Weights
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
1-Chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide Furan-3-ylmethyl, Cl, CH₃ C₈H₁₁ClN₂O₃S ~250–260 Estimated
1-(2-Chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide 2-Chlorophenyl, hydroxyethyl-furan C₁₃H₁₄ClNO₄S 315.77
1-Chloro-N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide Dioxolane ring, Cl C₇H₁₂ClNO₄S 241.7
N-(3-Chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide CF₃, 3-chlorophenyl C₈H₄ClF₆NO₄S₂ 391.7
Methanesulfonamide, 1-chloro-N-(3-ethynylphenyl)- Ethynylphenyl, Cl C₉H₈ClNO₂S 229.68
Key Observations:
  • Furan vs. Phenyl Substituents : The furan-3-ylmethyl group in the target compound provides oxygen-rich aromaticity, enhancing polarity compared to phenyl analogs (e.g., ). This may improve aqueous solubility but reduce lipid membrane permeability .
  • Chloro Placement : The chloro group in the target compound is directly attached to the sulfonamide, contrasting with chlorophenyl derivatives (), where electronic effects differ due to resonance with the aromatic ring .

Physicochemical Properties

Table 2: Predicted and Experimental Properties
Compound Boiling Point (°C) Density (g/cm³) Solubility Stability
Target Compound ~300–350 (predicted) ~1.3–1.4 (predicted) Moderate in polar solvents Susceptible to furan ring oxidation
N-(3-Chlorophenyl)-...trifluoro...sulfonamide () Not reported Not reported Low (high fluorination) High (fluorine inertness)
1-Chloro-N-(3-ethynylphenyl)-... () 358.0±52.0 1.40±0.1 Low (alkyne hydrophobicity) Stable under acidic conditions
Key Observations:
  • Boiling Points : Ethynylphenyl derivatives () exhibit higher boiling points (~358°C) due to alkyne rigidity, whereas furan-containing compounds may degrade at lower temperatures due to ring instability .
  • Solubility : The target compound’s furan group enhances polarity compared to ethynyl or trifluoromethyl analogs, favoring solubility in acetonitrile/water mixtures (as in ’s HPLC methods) .

Impurity Profiles and Regulatory Considerations

  • Pharmacopeial Impurities : Sumatriptan-related sulfonamides () highlight strict impurity limits (e.g., ≤0.5% for unspecified impurities). The target compound’s synthesis must avoid analogous byproducts, such as hydroxylated or dimerized derivatives .
  • Analytical Methods : HPLC with UV detection (330 nm, ) and gradient elution (CH₃CN/ammonium formate) are applicable for purity assessment, ensuring >95% purity for clinical or industrial use .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide typically involves the following key steps:

  • Step 1: Preparation of N-methylmethanesulfonamide intermediate

    • Starting from methanesulfonyl chloride, reaction with methylamine yields N-methylmethanesulfonamide.
    • This intermediate is crucial for further substitution reactions.
  • Step 2: Introduction of the furan-3-ylmethyl substituent

    • The furan-3-ylmethyl moiety is introduced by nucleophilic substitution, typically via reaction of the sulfonamide nitrogen with furan-3-ylmethyl halides (e.g., bromide or chloride).
    • Reaction conditions involve mild bases (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, at temperatures ranging from ambient to 60°C.
  • Step 3: Chlorination at the sulfonamide nitrogen

    • Chlorination is achieved by treatment of the N-substituted methanesulfonamide with chlorinating agents such as thionyl chloride or N-chlorosuccinimide under controlled conditions.
    • This step introduces the 1-chloro substituent on the sulfonamide nitrogen.

Detailed Reaction Conditions and Yields

Step Reaction Reagents & Conditions Yield (%) Notes
1 Methanesulfonyl chloride + methylamine → N-methylmethanesulfonamide Room temperature, aqueous or organic solvent 80-90% Standard sulfonamide synthesis
2 N-methylmethanesulfonamide + furan-3-ylmethyl bromide K2CO3, DMF, 40-60°C, 4-6 h 65-75% N-alkylation step; base-promoted
3 Chlorination of N-(furan-3-ylmethyl)-N-methylmethanesulfonamide Thionyl chloride or N-chlorosuccinimide, 0-25°C, 1-2 h 60-70% Controlled chlorination to avoid overreaction

These yields are typical based on analogous sulfonamide syntheses reported in the literature for similar compounds.

Analytical and Research Outcomes

Purity and Characterization

  • The final compound is typically purified by column chromatography or recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Characterization is performed using:

Reaction Monitoring and Optimization

  • Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
  • Reaction parameters such as temperature, solvent, and reagent ratios are optimized to maximize yield and minimize byproducts.

Summary Table of Preparation Methods

Compound Starting Materials Key Reactions Conditions Yield Range Purification
This compound Methanesulfonyl chloride, methylamine, furan-3-ylmethyl bromide Sulfonamide formation, N-alkylation, chlorination 0-60°C, DMF, K2CO3, thionyl chloride 60-90% overall Chromatography, recrystallization
Related sulfonamide derivatives Similar sulfonyl chlorides, amines, alkyl halides Similar sequence Similar conditions Comparable Similar

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-chloro-N-(furan-3-ylmethyl)-N-methylmethanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the furan-3-ylmethylamine intermediate followed by N-methylation and chlorination. Key reagents may include methanesulfonyl chloride (for sulfonamide formation) and chlorinating agents like SOCl₂ or PCl₅. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used under reflux conditions (~80–100°C). Optimization requires monitoring reaction progress via HPLC or TLC and adjusting pH (e.g., using NaHCO₃ for neutralization) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions, particularly distinguishing furan ring protons (δ 6.3–7.5 ppm) and sulfonamide groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?

  • Methodological Answer : The compound’s solubility varies with solvent polarity; it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Its melting point (estimated 120–140°C) and stability under ambient conditions should be confirmed via Differential Scanning Calorimetry (DSC). Hygroscopicity tests are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles, particularly for the sulfonamide group (S–N ~1.63 Å) and furan ring planarity. For example, monoclinic crystal systems (space group P2₁/c) observed in related sulfonamides suggest staggered conformations that minimize steric hindrance. Compare with computational models (DFT) to validate torsional angles .

Q. What strategies address contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic processes. Use deuterated solvents (e.g., DMSO-d₆) to standardize conditions. For ambiguous peaks, 2D NMR techniques (COSY, HSQC) clarify coupling patterns. Cross-validate with gas-phase DFT calculations (B3LYP/6-31G*) to account for conformational flexibility .

Q. How does the furan substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-rich furan ring (due to oxygen’s lone pairs) enhances electrophilic aromatic substitution at the 2- and 5-positions. In contrast, the sulfonamide’s electron-withdrawing nature directs nucleophilic attacks (e.g., Cl⁻ displacement) to the sulfur center. Kinetic studies under varying pH (e.g., 7–10) and temperatures (25–60°C) can quantify activation parameters (ΔG‡) .

Q. What in vitro assays are suitable for evaluating its potential bioactivity?

  • Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC assays) against S. aureus and E. coli. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), monitoring IC₅₀ values. Mechanistic studies may involve fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., cyclooxygenase-2) via UV-Vis kinetics .

Q. How can computational modeling predict its binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with protein targets (e.g., COX-2 PDB: 5KIR) identifies favorable binding poses. Molecular Dynamics (MD) simulations (AMBER) evaluate stability over 100 ns trajectories, calculating RMSD and binding free energies (MM/PBSA). Validate predictions with Surface Plasmon Resonance (SPR) to measure KD values .

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